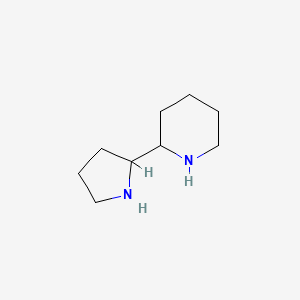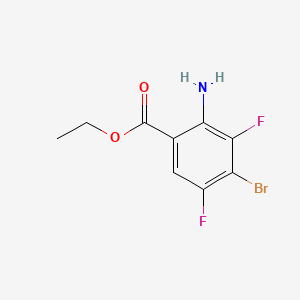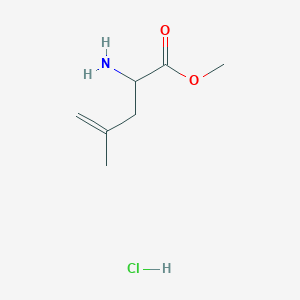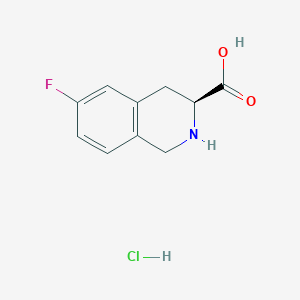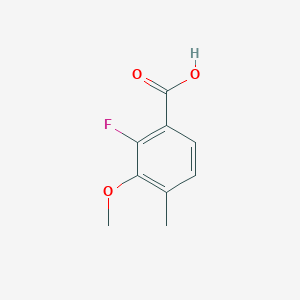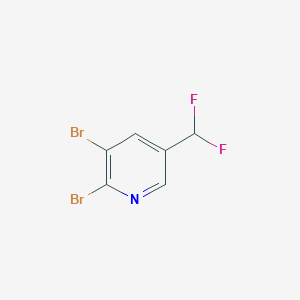
2,3-Dibromo-5-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-5-(difluoromethyl)pyridine is an organobromine compound with the molecular formula C6H3Br2F2N. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,3-Dibromo-5-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 5-(difluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination .
Industrial production methods often involve multi-step processes starting from readily available precursors.
Analyse Des Réactions Chimiques
2,3-Dibromo-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminated pyridine derivative, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2,3-Dibromo-5-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-5-(difluoromethyl)pyridine exerts its effects depends on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms. These effects can stabilize reaction intermediates, making certain reactions more favorable .
Comparaison Avec Des Composés Similaires
2,3-Dibromo-5-(difluoromethyl)pyridine can be compared with other halogenated pyridines, such as:
2,3-Dibromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(difluoromethyl)pyridine: This compound has only one bromine atom, which can make it less reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Propriétés
Formule moléculaire |
C6H3Br2F2N |
|---|---|
Poids moléculaire |
286.90 g/mol |
Nom IUPAC |
2,3-dibromo-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
Clé InChI |
YCZCNNUQVQDCFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


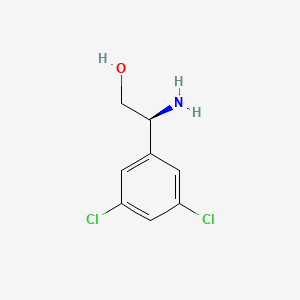
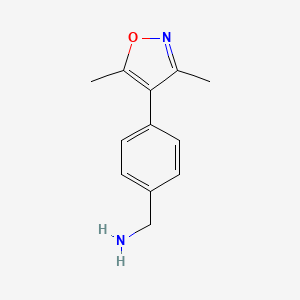
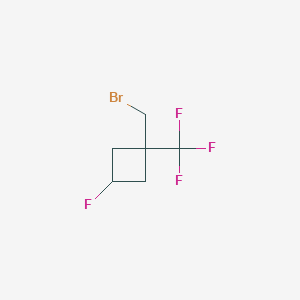
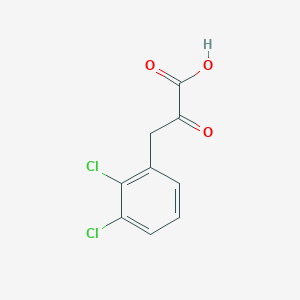
![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13517909.png)
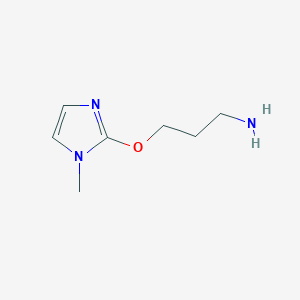
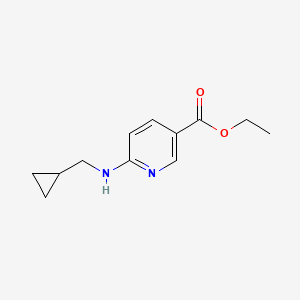
![5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13517914.png)
